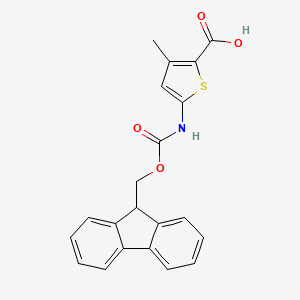

5-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid

描述

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid (CAS: 521318-88-7) is a fluorinated, Fmoc-protected thiophene derivative. It is characterized by a thiophene ring substituted with a methyl group at position 3 and an Fmoc-aminated carboxylic acid moiety at position 2. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily employed in pharmaceutical research and organic synthesis, particularly in the development of peptide mimetics or heterocyclic drug candidates.

属性

分子式 |

C21H17NO4S |

|---|---|

分子量 |

379.4 g/mol |

IUPAC 名称 |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C21H17NO4S/c1-12-10-18(27-19(12)20(23)24)22-21(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,17H,11H2,1H3,(H,22,25)(H,23,24) |

InChI 键 |

QVQXVVJKFGQLGP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid typically involves the following steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.

Thiophene Derivatization: The thiophene ring is functionalized to introduce the carboxylic acid group at the 2-position and the methyl group at the 3-position.

Coupling Reaction: The protected amino acid derivative is coupled with the functionalized thiophene derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Free amino derivatives.

科学研究应用

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of this compound largely depends on its use in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, which can then participate in further biochemical interactions.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid with structurally and functionally related Fmoc-protected heterocyclic carboxylic acids. Data are compiled from synthesis protocols, safety data sheets, and product catalogs.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Diversity: Thiophene vs. Phenyl Backbones: The target compound’s thiophene core distinguishes it from phenylalanine derivatives (e.g., ), which may exhibit enhanced π-stacking interactions in peptide chains. Substituent Position: Methyl group placement on the thiophene ring (positions 3 vs. 5) influences steric hindrance and solubility. For example, the 3-methyl substitution in the target compound may reduce crystallinity compared to the 5-methyl analog (CAS: 1340291-71-5) .

Synthetic Accessibility :

- Fmoc-protected thiophene derivatives are typically synthesized via Ullmann coupling or Friedel-Crafts acylation, similar to xanthone analogs . However, the target compound’s discontinued status suggests challenges in scalability or stability during synthesis.

Safety and Handling :

- While specific safety data for the target compound are unavailable, related Fmoc-protected acids (e.g., ) are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure) and require handling in ventilated environments with PPE.

Applications :

- The target compound’s discontinued status contrasts with structurally similar analogs (e.g., ) that remain in active use, indicating a shift toward derivatives with improved stability or reactivity in peptide coupling reactions.

生物活性

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid (referred to as "Compound 1") is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a thiophene ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 357.42 g/mol. The presence of the Fmoc group suggests potential utility in peptide synthesis and drug design due to its ability to protect amino groups during chemical reactions.

Biological Activity Overview

The biological activity of Compound 1 has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for Compound 1 is limited, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from to mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.015 | Staphylococcus aureus |

| Compound C | 0.008 | Escherichia coli |

Anti-inflammatory Activity

In vitro studies have indicated that thiophene derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that Compound 1 may possess anti-inflammatory properties that warrant further investigation.

The exact mechanisms by which Compound 1 exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn from studies on similar compounds:

- Inhibition of Bacterial Enzymes : Compounds with thiophene structures may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : Anti-inflammatory effects may arise from the downregulation of specific signaling pathways involved in inflammation.

- Cell Cycle Arrest : Some thiophene derivatives have been shown to induce cell cycle arrest in cancer cells, suggesting potential anticancer activity.

Case Studies

A notable case study involves the evaluation of a related compound's effect on bacterial biofilms, which are known to contribute to antibiotic resistance. The study found that treatment with the compound significantly reduced biofilm formation and enhanced the efficacy of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。